

2-(4-Fluorophenyl)nicotinonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)nicotinonitrile

Cat. No.: B581827

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In-depth Technical Guide: 2-(4-Fluorophenyl)nicotinonitrile

Disclaimer: Publicly available scientific literature and chemical databases do not contain a specific CAS number or detailed experimental data for **2-(4-Fluorophenyl)nicotinonitrile**. Therefore, this guide provides information on its molecular structure, a proposed synthetic pathway based on established chemical principles for analogous compounds, and representative data expected for a molecule of this class. The experimental protocols are generalized and would require optimization for this specific synthesis.

Molecular Structure and Identification

2-(4-Fluorophenyl)nicotinonitrile is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a cyano group at the 3-position and a 4-fluorophenyl group at the 2-position.

Molecular Formula: $C_{12}H_7FN_2$

Molecular Weight: 198.20 g/mol

Structure:

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of 2-arylnicotinonitriles is the Suzuki-Miyaura cross-coupling reaction.^{[1][2][3][4]} This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of **2-(4-Fluorophenyl)nicotinonitrile**, a plausible route involves the coupling of a suitable 2-halonicotinonitrile with 4-fluorophenylboronic acid.

General Experimental Protocol

Reaction: Suzuki-Miyaura coupling of 2-chloronicotinonitrile with 4-fluorophenylboronic acid.

Materials:

- 2-Chloronicotinonitrile
- 4-Fluorophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
- Solvent (e.g., Dioxane, Toluene, or a mixture of DME and water)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry reaction flask, add 2-chloronicotinonitrile (1.0 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Add the palladium catalyst (0.01-0.05 equivalents).
- Evacuate the flask and backfill with an inert gas. Repeat this process three times.
- Add the degassed solvent to the flask via syringe.

- Heat the reaction mixture to a temperature between 80-110 °C with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-(4-Fluorophenyl)nicotinonitrile**.

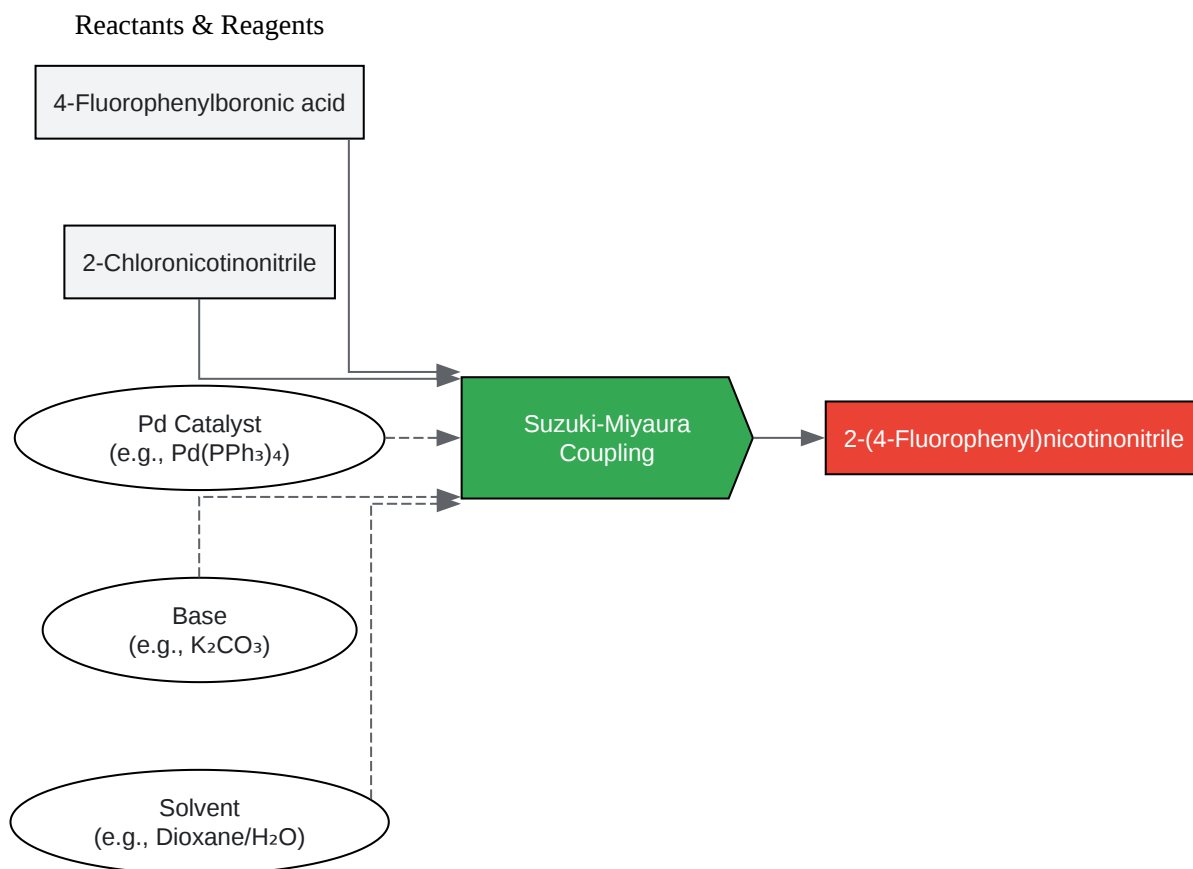
Data Presentation

As no specific experimental data for **2-(4-Fluorophenyl)nicotinonitrile** is available, the following table summarizes the types of quantitative data that would be determined for its characterization, with representative values for analogous compounds.

Property	Expected Value/Technique
Physical Properties	
Melting Point (°C)	70 - 150 (Typical for similar solids)
Boiling Point (°C)	> 300 (Decomposition may occur)
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)
Spectroscopic Data	
^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	7.0-8.5 (aromatic protons)
^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	110-165 (aromatic and nitrile carbons)
^{19}F NMR (CDCl_3 , 376 MHz) δ (ppm)	-110 to -120 (Aryl-F)
IR (KBr) ν (cm^{-1})	~2220-2230 ($\text{C}\equiv\text{N}$ stretch), ~1600 ($\text{C}=\text{C}$ stretch), ~1220 ($\text{C}-\text{F}$ stretch)
Mass Spectrometry (EI) m/z	198 (M^+)

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for **2-(4-Fluorophenyl)nicotinonitrile** via a Suzuki-Miyaura cross-coupling reaction.



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Caption: Proposed synthesis of **2-(4-Fluorophenyl)nicotinonitrile**.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of **2-(4-Fluorophenyl)nicotinonitrile** in any specific signaling pathways or its biological activity. Nicotinonitrile derivatives, in general, have been investigated for a wide range of biological activities, including as potential antitumor and antimicrobial agents.[5] However, without experimental data, no specific claims can be made for the title compound.

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- To cite this document: BenchChem. [2-(4-Fluorophenyl)nicotinonitrile CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581827#2-4-fluorophenyl-nicotinonitrile-cas-number-and-molecular-structure]

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